Benzyl piperidine-1-carboxylate
Overview
Description
Benzyl piperidine-1-carboxylate is an organic compound with the molecular formula C13H17NO2 It is a derivative of piperidine, a six-membered heterocyclic amine
Mechanism of Action
Target of Action
Benzyl Piperidine-1-carboxylate is a member of the piperidine chemical family . Piperidines are structural components of piperine, which is a plant extract from the genus Piper, or pepper .
Mode of Action
It is presumed that piperine interacts with the olfactory system consisting of odorant receptors (ORs) that need a common co-receptor (ORCO), and of ionotropic receptors (IR), leading to the insect’s inability to recognize its host’s cues .
Biochemical Pathways
Piperine is a secondary metabolite biosynthetically derived from L-lysine and a cinnamoyl-CoA precursor . Decarboxylation of L-lysine by lysine decarboxylase (LDC) yields cadaverine, which undergoes oxidative deamination by copper amine oxidase (CuAO,) originating 5-aminopentanal . This compound is rapidly cyclized into Δ1-piperidine Schiff base and subsequently reduced to form piperidine .
Pharmacokinetics
It is known that the compound is a liquid at room temperature . The compound’s bioavailability, distribution, metabolism, and excretion are areas of ongoing research.
Result of Action
It is known that piperine has numerous pharmacological activities and many health benefits, particularly against chronic conditions such as insulin resistance reduction, anti-inflammatory activity, and correction in hepatic steatosis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a sealed, dry place at room temperature to maintain its stability
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl piperidine-1-carboxylate typically involves the reaction of piperidine with benzyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Piperidine+Benzyl chloroformate→Benzyl piperidine-1-carboxylate+HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Benzyl piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the piperidine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) are typical reagents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various reduced piperidine derivatives.
Scientific Research Applications
Benzyl piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders.
Industry: It is utilized in the production of agrochemicals, polymers, and other industrial chemicals.
Comparison with Similar Compounds
Piperidine: A simpler structure with a wide range of applications in organic synthesis and pharmaceuticals.
4-Benzylpiperidine: Known for its role as a monoamine releasing agent with selectivity for dopamine and norepinephrine.
Piperine: A naturally occurring alkaloid with various biological activities, including antioxidant and anti-inflammatory properties.
Uniqueness: Benzyl piperidine-1-carboxylate is unique due to its specific structural features that confer distinct chemical reactivity and biological activity. Its benzyl group enhances its binding affinity to molecular targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
benzyl piperidine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-13(14-9-5-2-6-10-14)16-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWZZXGAUMSUOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00281514 | |
Record name | benzyl piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00281514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3742-91-4 | |
Record name | NSC21864 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21864 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | benzyl piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00281514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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